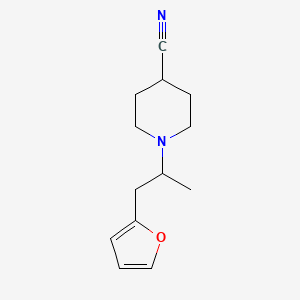
4-(1-Acetylazetidine-3-carbonyl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(1-Acetylazetidine-3-carbonyl)piperazin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been found to possess unique properties that make it an attractive candidate for various biomedical applications.
Scientific Research Applications
Synthesis and Library Production
The piperazine heterocycle, a key structure in 4-(1-Acetylazetidine-3-carbonyl)piperazin-2-one, is extensively utilized in the synthesis of FDA-approved drugs and biologically active compounds. Recent studies have focused on expanding the chemical diversity of piperazines through modifications at their carbon atoms. For instance, Chamakuri et al. (2018) developed an efficient method for synthesizing enantiomerically pure 6-substituted-piperazine-2-acetic acid esters, which serve as versatile scaffolds for library production and the generation of novel piperazine compounds. Similarly, Guduru et al. (2018) synthesized 3-substituted piperazine-2-acetic acid esters, highlighting the potential of these derivatives in drug discovery due to their diverse and functionalizable structures (Chamakuri et al., 2018), (Guduru et al., 2018).
Central Pharmacological Activity
Piperazine derivatives, including those related to this compound, exhibit significant central pharmacological activities. They are studied for their therapeutic applications as antipsychotic, antidepressant, and anxiolytic drugs. The structure of piperazine plays a crucial role in the activation of monoamine pathways, offering a foundation for developing new therapeutic agents. Brito et al. (2018) discussed the utility of piperazine derivatives in central pharmacological applications, emphasizing their broad therapeutic potential (Brito et al., 2018).
Herbicidal and Cytokinin Mimic Applications
The versatility of piperazine derivatives extends to the agricultural sector, where they are evaluated for their herbicidal activities and cytokinin-like properties. Stoilkova et al. (2014) synthesized 1-methyl and acetyl-4-substituted piperazines, demonstrating their potential as new chemical families of herbicides and plant growth regulators. This research underlines the adaptability of piperazine structures in developing compounds with significant herbicidal activity and cytokinin mimicry (Stoilkova et al., 2014).
Structural and Biological Evaluations
Piperazine derivatives also play a critical role in structural chemistry and bioactivity studies. For example, Kulkarni et al. (2016) synthesized and characterized N-Boc piperazine derivatives, assessing their antibacterial and antifungal activities. Their work showcases the importance of structural analysis in understanding the bioactive potential of piperazine compounds (Kulkarni et al., 2016).
properties
IUPAC Name |
4-(1-acetylazetidine-3-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-7(14)13-4-8(5-13)10(16)12-3-2-11-9(15)6-12/h8H,2-6H2,1H3,(H,11,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPQDTREPAVYOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)N2CCNC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[2-(2,3-dihydro-1,4-dioxine-5-carbonylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B3015701.png)


![1-Chloro-3-spiro[2.5]octan-8-ylpropan-2-one](/img/structure/B3015705.png)


![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B3015708.png)
![4-butoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B3015710.png)
![N-ethyl-2-{2-[(2-furylcarbonylamino)ethyl]benzimidazolyl}-N-phenylacetamide](/img/structure/B3015712.png)
![2-((2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B3015713.png)

![5-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3015720.png)
![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B3015721.png)
